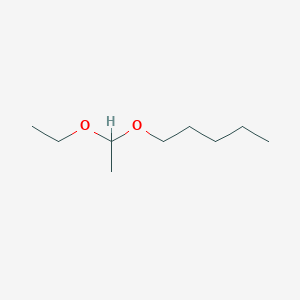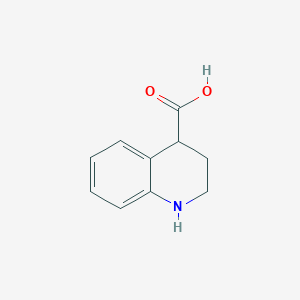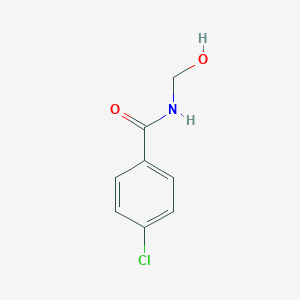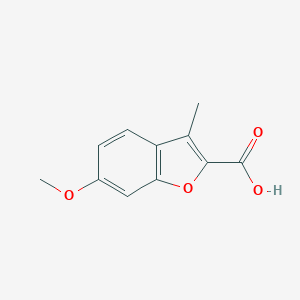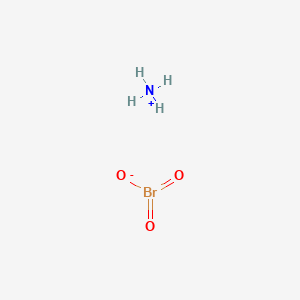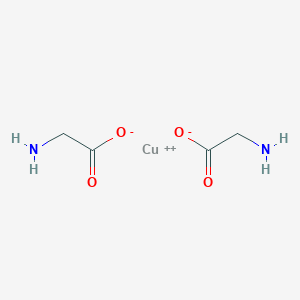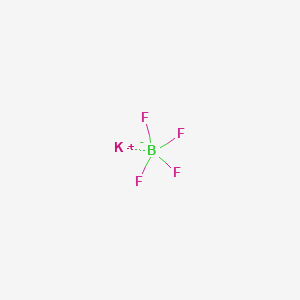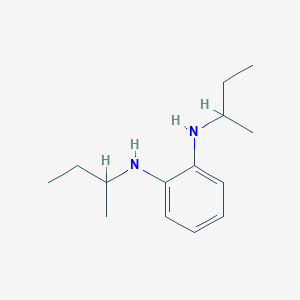
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-, also known as BMBP, is a chemical compound that belongs to the class of aromatic amines. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is not fully understood, but it is believed to involve the formation of stable complexes with various biomolecules, such as DNA and proteins. These complexes can interfere with the normal functioning of these biomolecules, leading to cell death or inhibition of cell growth.
Biochemical And Physiological Effects
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been shown to have several biochemical and physiological effects, including anti-cancer properties, drug delivery capabilities, and heavy metal ion detection. It has also been shown to be relatively non-toxic, making it a promising candidate for further research and development.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is its ease of synthesis and relatively low cost. It can also form stable complexes with various biomolecules, making it a versatile tool for scientific research. However, one of the limitations of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-. One area of interest is the development of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)--based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the synthesis of novel polymers and materials using 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- as a building block. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- and its potential applications in environmental chemistry.
Synthesis Methods
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- can be synthesized through a multi-step process starting with the reaction of 1,2-dibromoethane with aniline to obtain 1,2-bis(phenylamino)ethane. This compound is then reacted with isobutylene to obtain 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental chemistry. In medicine, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been shown to have anti-cancer properties and can inhibit the growth of several cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been used as a building block for the synthesis of novel polymers and materials. In environmental chemistry, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been studied for its potential use as a sensor for detecting heavy metal ions in water.
properties
CAS RN |
13482-10-5 |
|---|---|
Product Name |
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- |
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-N,2-N-di(butan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-5-11(3)15-13-9-7-8-10-14(13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3 |
InChI Key |
ZGDGVGVOFIGJIE-UHFFFAOYSA-N |
SMILES |
CCC(C)NC1=CC=CC=C1NC(C)CC |
Canonical SMILES |
CCC(C)NC1=CC=CC=C1NC(C)CC |
Other CAS RN |
13482-10-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




